N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
This compound is a structurally complex oxalamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked via a methyl group to the N1 position of the oxalamide core. The N2 position is substituted with a methyl group attached to an oxazolidine ring, which is further modified at the 3-position with a 2,5-difluorophenylsulfonyl group. The sulfonyl group introduces strong electron-withdrawing properties, while the fluorine atoms enhance metabolic stability and influence binding interactions.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O7S/c21-13-2-3-14(22)17(8-13)33(28,29)25-5-6-30-18(25)10-24-20(27)19(26)23-9-12-1-4-15-16(7-12)32-11-31-15/h1-4,7-8,18H,5-6,9-11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZZPITOPHRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article reviews the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C23H27N3O7S
- Molecular Weight : 489.5 g/mol
- CAS Number : 872724-39-5
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O7S |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 872724-39-5 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d][1,3]dioxole moiety using appropriate precursors.
- Introduction of the oxazolidine ring through a coupling reaction.
- Attachment of the sulfonyl group , which enhances biological activity.
- Final assembly into the oxalamide structure.
Each step requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed:
- Microtubule Disruption : By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation, although specific targets require further investigation.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance:
- A series of benzo[d][1,3]dioxole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including CCRF-CEM (human leukemia cells). The compounds demonstrated IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | CCRF-CEM | 10 |
| B | MCF7 (breast) | 15 |
| C | A549 (lung) | 12 |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against Gram-positive bacteria. This suggests potential applications in treating infections alongside cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous oxalamide derivatives share the N1-benzodioxolylmethyl-N2-(heterocyclic-substituted methyl)oxalamide framework but differ in substituents and heterocyclic systems. Below is a detailed comparison based on available evidence:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Heterocyclic Systems :
- The target compound employs an oxazolidine ring, a saturated five-membered heterocycle with one oxygen and one nitrogen atom, which is sulfonylated at the 3-position. This modification is absent in analogs 1–3, which use furan-thiophene (analog 1), isothiazolidine dioxide (analog 2), and thiazolo-triazole (analog 3).
- The 2,5-difluorophenylsulfonyl group in the target compound is unique among the analogs, providing steric bulk and electronic effects distinct from the methoxyphenyl (analog 2) or chlorophenyl (analog 3) groups .
In contrast, analogs 1 and 3 rely on aromatic systems (furan-thiophene, thiazolo-triazole) for π-π stacking interactions . Fluorine atoms in the target compound reduce metabolic degradation compared to the chlorine in analog 3 or the methoxy group in analog 2 .
Physicochemical Properties :
- The molecular weight of the target compound (~539.5) is significantly higher than analogs 1–3 (426.4–469.9), primarily due to the sulfonyl and difluorophenyl groups. This may impact bioavailability, as higher molecular weight often correlates with reduced permeability .
- The methoxy group in analog 2 and the chlorine in analog 3 introduce distinct solubility profiles: methoxy increases hydrophilicity, while chlorine enhances lipophilicity .
Q & A
Q. What are the key considerations for designing a scalable synthesis route for this compound?
A scalable synthesis requires optimization of coupling agents, solvent systems, and reaction conditions. For example, coupling the benzodioxole and oxazolidine-sulfonamide moieties may involve amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres. Solvent polarity (e.g., THF/H2O mixtures) and temperature control (e.g., 0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization ensures high purity .
Q. How can spectroscopic methods (NMR, MS) confirm the compound’s structural integrity?
- <sup>1</sup>H/<sup>13</sup>C NMR : The benzodioxole methylene protons (δ ~4.3–4.5 ppm) and oxazolidine sulfonamide protons (δ ~3.8–4.1 ppm) should show distinct splitting patterns. Aromatic protons from the difluorophenyl group (δ ~7.0–7.5 ppm) and oxalamide carbonyl carbons (δ ~165–170 ppm) are key markers.
- HRMS : The molecular ion ([M+H]<sup>+</sup>) should match the exact mass (C23H22F2N4O7S) within 3 ppm error. Fragmentation patterns (e.g., loss of SO2 or benzodioxole groups) confirm substructures .
Q. What strategies address solubility challenges in biological assays?
Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins. Pre-saturation in assay buffers (e.g., PBS) with sonication or heating (37°C) ensures homogeneity. Dynamic light scattering (DLS) monitors colloidal aggregation, which may falsely indicate low solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR involves systematic modification of substituents:
- Benzodioxole moiety : Replace methylene with electron-withdrawing groups (e.g., CF3) to enhance metabolic stability.
- Sulfonamide group : Test alternative aryl sulfonyl groups (e.g., 3,4-difluorophenyl) to modulate target binding.
- Oxazolidine ring : Introduce stereochemistry (R/S configurations) to assess enantioselective activity. Biological assays (e.g., enzyme inhibition IC50) combined with computational docking (AutoDock Vina) prioritize analogs .
Q. How should researchers resolve contradictory activity data across assays?
Contradictions often arise from assay conditions (pH, ionic strength) or off-target effects.
- Dose-response validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Counter-screening : Test against related targets (e.g., kinase panels) to rule out promiscuity.
- Meta-analysis : Apply Bayesian optimization to identify confounding variables (e.g., DMSO lot variability) .
Q. What computational methods predict metabolic stability or toxicity?
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition.
- Molecular Dynamics (MD) Simulations : Simulate liver microsome environments to identify vulnerable sites (e.g., oxazolidine ring oxidation).
- Density Functional Theory (DFT) : Calculate bond dissociation energies for oxidative hotspots (e.g., benzodioxole methylene) .
Q. How can purification challenges due to sulfonamide byproducts be mitigated?
Sulfonamide impurities (e.g., unreacted starting materials) require:
- Ion-exchange chromatography : Separate acidic sulfonamides using DEAE cellulose at pH 6.5–7.0.
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier).
- Crystallization screening : Optimize solvent pairs (e.g., ethanol/water) to isolate the pure product .
Q. What mechanistic studies elucidate the role of the oxazolidine-sulfonamide linkage?
- Kinetic isotope effects (KIE) : Replace labile protons (e.g., oxazolidine NH) with deuterium to probe rate-limiting steps.
- X-ray crystallography : Resolve the compound’s binding mode with its target (e.g., enzyme active site).
- Isotopic labeling : Synthesize <sup>13</sup>C-labeled oxalamide to track metabolic pathways via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
